molecular formula C17H17N3S B7509954 2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole

2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole

Cat. No. B7509954
M. Wt: 295.4 g/mol
InChI Key: KJTMHJYACVHMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as PBTZ169 and has been found to exhibit promising activity against tuberculosis, a bacterial infection that affects millions of people worldwide.

Mechanism of Action

The mechanism of action of PBTZ169 involves the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is involved in the biosynthesis of the cell wall of Mycobacterium tuberculosis. PBTZ169 binds to the active site of DprE1 and prevents the synthesis of the cell wall, leading to the death of the bacterium.
Biochemical and Physiological Effects:
PBTZ169 has been found to exhibit potent activity against Mycobacterium tuberculosis in vitro and in vivo. It has also been shown to be effective against drug-resistant strains of the bacterium. In addition, PBTZ169 has been found to have low toxicity towards mammalian cells, indicating its potential as a safe and effective drug candidate.

Advantages and Limitations for Lab Experiments

The advantages of using PBTZ169 in lab experiments include its potent activity against Mycobacterium tuberculosis, its low toxicity towards mammalian cells, and its potential as a safe and effective drug candidate. However, the limitations of using PBTZ169 in lab experiments include the need for further studies to determine its pharmacokinetics and pharmacodynamics, as well as its potential for drug-drug interactions.

Future Directions

There are several future directions for the study of PBTZ169. These include the optimization of the synthesis method to improve the yield and purity of the compound, the determination of its pharmacokinetics and pharmacodynamics, and the evaluation of its potential for drug-drug interactions. In addition, further studies are needed to determine the efficacy of PBTZ169 in clinical trials and its potential for use in combination therapy with other drugs.

Synthesis Methods

The synthesis of PBTZ169 involves the reaction of 2-bromo-1-(pyridin-3-ylmethyl)pyrrolidine with 2-aminobenzenethiol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism and yields the desired product in good yields.

Scientific Research Applications

PBTZ169 has been extensively studied for its potential therapeutic applications in the treatment of tuberculosis. Tuberculosis is caused by the bacterium Mycobacterium tuberculosis and is a major public health problem worldwide. The current treatment for tuberculosis involves a combination of antibiotics that are often associated with severe side effects and drug resistance. Therefore, there is an urgent need for the development of new drugs that can effectively treat tuberculosis.

properties

IUPAC Name

2-[1-(pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-2-8-16-14(6-1)19-17(21-16)15-7-4-10-20(15)12-13-5-3-9-18-11-13/h1-3,5-6,8-9,11,15H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTMHJYACVHMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.